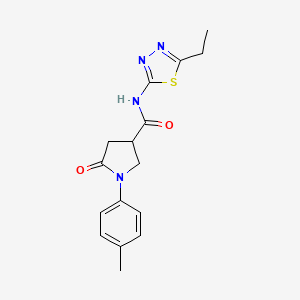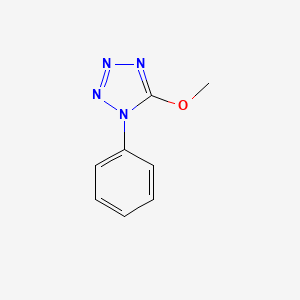![molecular formula C11H11N3O2S B5572381 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a compound of interest due to its structural complexity and potential for various biological activities. The quinazolinone core, a crucial component of this molecule, is known for its presence in compounds with diverse pharmacological properties. Research efforts have been directed towards synthesizing derivatives of quinazolinone to explore their biological activities and chemical behaviors.
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multiple steps, including the alkylation of potassium salts and aminolysis of activated acids with compounds like N,N'-carbonyldiimidazole (CDI). These processes yield a variety of quinazolinone derivatives with different substituents, which can significantly affect their biological activity and chemical properties (Kovalenko et al., 2012).
Molecular Structure Analysis
The molecular structure of these quinazolinone derivatives is characterized using techniques such as IR, 1H NMR, MS, and EI-MS analysis. These methods provide detailed information on the molecular framework and the arrangement of different functional groups in the compound, which are crucial for understanding its chemical reactivity and interaction with biological targets (Kovalenko et al., 2012).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including alkylation and aminolysis, which are pivotal for introducing different substituents into the molecule. These chemical modifications can lead to significant changes in their chemical and biological properties, such as cytotoxicity and anticancer activity. The structure-activity relationship (SAR) analysis provides insights into how different substituents affect the compound's activity against cancer cell lines (Kovalenko et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anticancer Activity : Research on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments has shown significant anticancer properties. For example, one study found that these compounds exhibited considerable cytotoxicity and were highly active against colon cancer, melanoma, and ovarian cancer cell lines, indicating their potential as anticancer agents (Kovalenko et al., 2012).
Anticonvulsant Activity : Another study focused on the anticonvulsant effects of similar compounds, revealing that they showed weak to moderate effects in a pentylenetetrazole-induced seizure model in mice. This research contributes to understanding the structure-activity relationships of these compounds (Bunyatyan et al., 2020).
Synthesis for Anticancer Drug Derivatives : Research into the synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for the anticancer drug Raltitrexed and its derivatives, highlights the importance of these compounds in drug development (Zhang De-hua, 2009).
Antibacterial and Insecticidal Activities : A study on new substituted 3H-quinazolin-4-one derivatives explored their antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most compounds exhibited significant activities, underscoring the versatility of these compounds in pest control and antibacterial applications (Misra & Gupta, 1982).
Analgesic Activity : The synthesis and evaluation of compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its derivatives for analgesic activity revealed significant effects in acetic acid-induced writhing in mice. This research suggests potential applications in pain management (Osarodion, 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-14-10(16)7-4-2-3-5-8(7)13-11(14)17-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQXWNWZZOFSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)
![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)


![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)
![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)